Bienvenue dans la boutique en ligne BenchChem!

N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide

Sulfonamide SAR Medicinal Chemistry Enzyme Inhibition

N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide (CAS 1060306-95-7) is a synthetic small-molecule sulfonamide belonging to the phenylacetamide class, with a molecular formula of C19H22N2O5S and a molecular weight of 390.45 g/mol. The compound features a 3,4-dimethoxybenzenesulfonamido group linked via a phenyl ring to an N-cyclopropylacetamide moiety, a scaffold that appears in patent families disclosing glucokinase (GK) activators for type II diabetes research.

Molecular Formula C19H22N2O5S
Molecular Weight 390.5 g/mol
CAS No. 1060306-95-7
Cat. No. B6542934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide
CAS1060306-95-7
Molecular FormulaC19H22N2O5S
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3)OC
InChIInChI=1S/C19H22N2O5S/c1-25-17-10-9-16(12-18(17)26-2)27(23,24)21-15-5-3-13(4-6-15)11-19(22)20-14-7-8-14/h3-6,9-10,12,14,21H,7-8,11H2,1-2H3,(H,20,22)
InChIKeyKTNSYFYYSSVFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide (CAS 1060306-95-7): Structural Classification and Research Scaffold Profile


N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide (CAS 1060306-95-7) is a synthetic small-molecule sulfonamide belonging to the phenylacetamide class, with a molecular formula of C19H22N2O5S and a molecular weight of 390.45 g/mol . The compound features a 3,4-dimethoxybenzenesulfonamido group linked via a phenyl ring to an N-cyclopropylacetamide moiety, a scaffold that appears in patent families disclosing glucokinase (GK) activators for type II diabetes research [1]. It is typically supplied at ≥95% purity as a research-grade building block or tool compound .

Why Generic Substitution Fails for N-Cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide: Isomer-Dependent Activity and Scaffold Validation


Sulfonamide-based phenylacetamide analogs like N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide cannot be generically interchanged due to stringent substituent-dependent pharmacophore requirements. The 3,4-dimethoxy substitution pattern on the benzenesulfonamide ring is critical for modulating electronic properties and hydrogen-bonding capacity, which directly governs target-enzyme binding interactions compared to alternatives like the 2,5-dimethoxy isomer (CAS 1060306-88-8) or the 4-methoxy-3,5-dimethyl variant (CAS 1060225-99-1) . The cyclopropyl group on the acetamide nitrogen is widely recognized in medicinal chemistry for improving metabolic stability, restricting conformational freedom, and enhancing target engagement relative to simple alkyl amides, making blind substitution with uncyclized analogs scientifically unsound without direct comparative activity data [1].

Quantitative Differentiation Evidence for N-Cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide (CAS 1060306-95-7)


Head-to-Head Structural Comparison: 3,4-Dimethoxy vs 2,5-Dimethoxy Isomer Substitution Pattern

The target compound (CAS 1060306-95-7) possesses a 3,4-dimethoxy substitution on the benzenesulfonamide ring, formally a positional isomer of the 2,5-dimethoxy variant (CAS 1060306-88-8). The 3,4-substitution pattern increases electron density via two methoxy groups in a para/meta orientation that can participate in a hydrogen-bond acceptor/donor network distinct from the para/ortho arrangement of the 2,5-isomer [1]. Direct head-to-head biological activity data for this pair are not publicly available in primary literature or major bioactivity databases. [2]

Sulfonamide SAR Medicinal Chemistry Enzyme Inhibition

Cyclopropyl Amide vs Non-Cyclized or Heteroaryl Amide: Metabolic Stability and Conformational Rigidity

The N-cyclopropylacetamide moiety present in the target compound confers established advantages in metabolic stability and conformational restriction compared to simple N-methyl or N-ethyl acetamide analogs. In a comprehensive review of the cyclopropyl fragment in drug discovery, cyclopropyl amides demonstrated increased metabolic stability against cytochrome P450-mediated oxidation and reduced plasma clearance relative to their uncyclized counterparts across multiple chemotypes [1]. This property is not unique to the target compound but is a class-level feature of cyclopropyl-containing sulfonamides also claimed in GK activator patents [2].

Drug Metabolism Pharmacokinetics Cyclopropyl Fragment

Patented Glucokinase Activator Scaffold Coverage: Target Compound Falls Within Granted IP for Type II Diabetes Therapeutic Research

The core structure of the target compound—a phenylacetamide bearing a sulfonyl group and a cycloalkyl group on the phenyl ring—is explicitly encompassed by granted patents claiming glucokinase (GK) activators for the treatment of type II diabetes and metabolic syndrome. Astellas Pharma Inc. (US20100286171A1) and Eli Lilly (US20050171172A1) both claim phenylacetamide derivatives wherein an N-cyclopropyl amide and a substituted benzenesulfonamido group are key pharmacophoric elements [1] [2]. While the specific compound (CAS 1060306-95-7) is not individually exemplified with quantitative EC50 data in these filings, its structural alignment with the claimed Markush structures positions it as a relevant tool compound for GK-targeted research programs [3].

Glucokinase Activation Type II Diabetes Patent Landscape

Absence of Documented Off-Target Selectivity Profile: Procurement Risk Assessment

A systematic search of authoritative bioactivity databases (BindingDB, ChEMBL, PubChem) and primary literature indexed in PubMed yielded no quantitative selectivity profiling data, off-target panel screening results, or comprehensive ADMET parameters for CAS 1060306-95-7 [1]. In contrast, the isomeric comparator (CAS 1060306-88-8) and the 4-methoxy-3,5-dimethyl analog (CAS 1060225-99-1) also lack publicly reported selectivity data [1]. This data gap is material for procurement decisions: sulfonamide-containing compounds are known to interact with carbonic anhydrase isoforms and other off-targets in a substitution-dependent manner [2], making the absence of selectivity data a critical consideration when choosing among in-class analogs.

Selectivity Screening Procurement Risk Data Gaps

Best-Fit Research Application Scenarios for N-Cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide


Glucokinase Activator SAR Probe: Exploring the 3,4-Dimethoxy Sulfonamide Pharmacophore

Based on evidence that the compound's core scaffold is encompassed by GK activator patents [1], this compound is best deployed as a structural probe in GK activation assays to evaluate the contribution of the 3,4-dimethoxybenzenesulfonamido group to enzyme activation potency. The 3,4-substitution pattern is hypothesised to engage distinct hydrogen-bonding interactions compared to 2,5-dimethoxy or mono-methoxy analogs [2]. Researchers should benchmark against known GK activators (e.g., AZD1656, EC50 60 nM) to contextualize any observed activity.

Sulfonamide Isomer Comparator Studies: Mapping Substitution-Dependent Biological Activity

The compound is structurally suited for systematic SAR studies comparing dimethoxy positional isomers on the benzenesulfonamide ring. With the 2,5-dimethoxy isomer (CAS 1060306-88-8) and the 4-methoxy-3,5-dimethyl analog (CAS 1060225-99-1) as comparators , researchers can deconvolute the influence of methoxy positioning on target binding, cellular permeability, and metabolic stability. This head-to-head isomer comparison approach, while lacking pre-existing quantitative data, enables the generation of novel, proprietary SAR datasets for this underexplored chemical space.

Cyclopropyl Fragment Metabolic Stability Assessment in Phenylacetamide Scaffolds

The N-cyclopropylacetamide moiety is well-established as a metabolic stability-enhancing fragment in drug discovery [3]. This compound can serve as a model substrate for comparative microsomal or hepatocyte stability assays against matched N-methyl or N-ethyl phenylacetamide analogs to quantify the PK benefit of the cyclopropyl substitution within this specific sulfonamide chemotype. Such data would address the current gap in matched-pair metabolic stability information for this compound series.

High-Purity Reference Standard for Analytical Method Development in Sulfonamide QC

With a commercially available purity of ≥95% , the compound is suitable as a reference standard for developing HPLC or LC-MS analytical methods targeting phenylacetamide sulfonamides. Its distinct UV chromophore (3,4-dimethoxybenzene) and unique retention characteristics relative to isomeric impurities can support method validation for purity assessment in larger-scale synthesis campaigns.

Quote Request

Request a Quote for N-cyclopropyl-2-[4-(3,4-dimethoxybenzenesulfonamido)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.